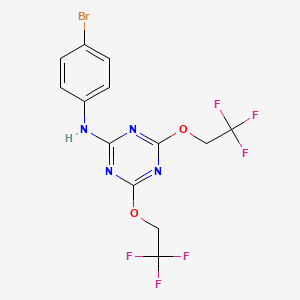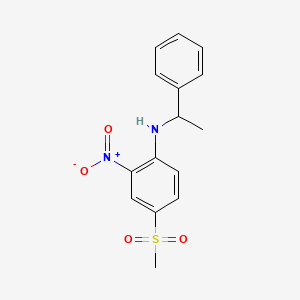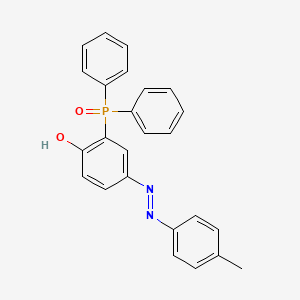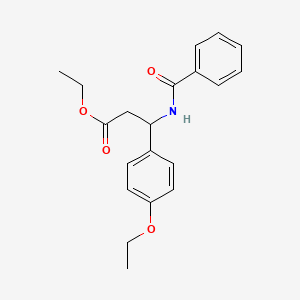
1,3-diethyl-N-(5-methyl-1,2-oxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE is a complex organic compound with a unique structure that combines elements of quinazoline, isoxazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Quinazoline Core Construction: This involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.
Industrial Chemistry: The compound’s reactivity can be harnessed in the synthesis of other complex molecules or materials.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-4-SULFONAMIDE: This compound shares the isoxazole and sulfonamide groups but differs in the core structure.
2,4-DIOXO-1,2,3,4-TETRAHYDRO-QUINAZOLINE DERIVATIVES: These compounds share the quinazoline core but may have different substituents.
Uniqueness
1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H18N4O5S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1,3-diethyl-N-(5-methyl-1,2-oxazol-3-yl)-2,4-dioxoquinazoline-6-sulfonamide |
InChI |
InChI=1S/C16H18N4O5S/c1-4-19-13-7-6-11(9-12(13)15(21)20(5-2)16(19)22)26(23,24)18-14-8-10(3)25-17-14/h6-9H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
JLYJKMOVGFLKBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)C(=O)N(C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11083278.png)
![11-(3-ethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083284.png)
![2-ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl acetate](/img/structure/B11083285.png)

![N-[1-(4-chlorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B11083292.png)
propanedioate](/img/structure/B11083293.png)



![4-({4-[(E)-2-(4-methylphenyl)ethenyl]phenyl}sulfonyl)morpholine](/img/structure/B11083318.png)
methanone](/img/structure/B11083321.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11083332.png)
![ethyl 4-[({(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11083334.png)
